molecular formula C14H18O3 B1347335 Ethyl 2-benzoylpentanoate CAS No. 24317-96-2

Ethyl 2-benzoylpentanoate

Cat. No. B1347335
CAS RN: 24317-96-2
M. Wt: 234.29 g/mol
InChI Key: VGSIFKKEDZIPEN-UHFFFAOYSA-N
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Description

Ethyl 2-benzoylpentanoate is a chemical compound that belongs to the class of organic compounds called esters . It has a molecular formula of C14H18O3 and a molecular weight of 234.29 g/mol . The IUPAC name for this compound is ethyl 2-benzoylpentanoate .


Molecular Structure Analysis

Ethyl 2-benzoylpentanoate contains a total of 35 bonds; 17 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aromatic) .


Physical And Chemical Properties Analysis

Ethyl 2-benzoylpentanoate has a molecular weight of 234.29 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 7 rotatable bonds . The topological polar surface area is 43.4 Ų .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl benzoylacetate, a compound related to Ethyl 2-benzoylpentanoate, has been utilized in the synthesis of various pyrano derivatives with potential biological activities. The synthesis involves reactions with various compounds like 2-benzylidenemalanonitrile, carbon disulfide, and formamide, leading to a range of pyrano derivatives. These derivatives are of interest due to their established structures and potential biological applications (Shehab & Ghoneim, 2016).

Drug Delivery Systems

In the context of drug delivery, benzoyl peroxide, which is structurally related to Ethyl 2-benzoylpentanoate, has been encapsulated in ethylcellulose microparticles to control its release to the skin. This approach aims to reduce skin irritation while minimizing percutaneous absorption, a significant advancement in topical formulations for treating acne and athlete's foot (Jelvehgari et al., 2006).

Herbicide Application

The compound Ethyl (±)-2-(N-benzoyl-3,4-dichloroanilino) propionate, a derivative of Ethyl 2-benzoylpentanoate, has been used as a herbicide. Its effectiveness is dependent on its degradation to an active acid form, which inhibits stem elongation in wild plants like oats, thus preventing their competition with cereal crops. The selectivity of this herbicide is based on the relative rate of its de-esterification and subsequent detoxication to inactive conjugates (Jeffcoat & Harries, 1973).

Synthesis of Complex Compounds

Ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate, another derivative, has been synthesized and its complexes with copper(II) and cobalt(II) ions have been studied. These compounds have distinct configurations and their thermal behavior has been analyzed, indicating potential applications in various chemical and industrial processes (Maksimov et al., 2020).

Pharmaceutical Research

The vibrational studies of Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy) acetate, a compound related to Ethyl 2-benzoylpentanoate, have been conducted using FTIR, FT-Raman analysis, and DFT computations. This research contributes to understanding the pharmaceutical activity of the molecule, revealing the possibility of charge transfer within the molecule and highlighting its potential pharmaceutical applications (Amalanathan et al., 2015).

Antithrombotic Agents

In the field of anticoagulants, [Ethyl p-(6-guanidinohexanoyloxy) benzoate] methanesulfonate, structurally related to Ethyl 2-benzoylpentanoate, has been studied for its antithrombotic properties. This compound effectively inhibits fibrin formation, indicating its potential as an antithrombotic agent, differentiating it from other compounds like aprotinin (Ohno et al., 1981).

Agricultural Applications

Benzoylprop ethyl, a compound related to Ethyl 2-benzoylpentanoate, has been used in agricultural settings for the control of wild oat in wheat crops. Studies have shown that even late-stage removal of wild oat using benzoylprop ethyl leads to significant yield increases, demonstrating its efficacy and crop tolerance (Kirkland & Ashford, 1976).

Synthesis of α

-Ketoamide DerivativesThe use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), in the synthesis of α-ketoamide derivatives, highlights another application related to Ethyl 2-benzoylpentanoate. This process involves the synthesis of α-ketoamide derivatives linked to benzoyl amino acid esters, demonstrating enhanced purity and yield. This method shows potential in creating diverse chemical compounds for various applications (El‐Faham et al., 2013).

Copolymer Synthesis

Research on the copolymerization of ethyl acrylate and n-butyl methacrylate, facilitated by benzoyl peroxide, provides insights into the role of similar compounds in polymer science. The study focuses on understanding the kinetic behavior and composition of these copolymers, which can be critical for developing new materials with specific properties (Ivin et al., 1981).

properties

IUPAC Name

ethyl 2-benzoylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-8-12(14(16)17-4-2)13(15)11-9-6-5-7-10-11/h5-7,9-10,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSIFKKEDZIPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290887
Record name ethyl 2-benzoylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-benzoylpentanoate

CAS RN

24317-96-2
Record name Ethyl β-oxo-α-propylbenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24317-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 71618
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC71618
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71618
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-benzoylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Rahaman, MS Ali, K Jahan, D Hinz… - The Journal of …, 2021 - ACS Publications
The comprehensive study of the reactions of carbonyl compounds and ethyl diazoacetate in the presence of a Brønsted acid catalyst is described. In result, a broad range of 3-oxo-…
Number of citations: 10 pubs.acs.org
G Weng, X Ma, D Fang, P Tan, L Wang, L Yang… - RSC …, 2017 - pubs.rsc.org
… What's more, the α-keto alkylacrylate was also can be reduced in the protocol and the ethyl 2-benzoylpentanoate was obtained with 62% yield (Fig. 2, 6w). However, alkyl group used as …
Number of citations: 3 pubs.rsc.org
F Vibert, J Maury, H Lingua, E Besson, D Siri… - Tetrahedron, 2015 - Elsevier
The evaluation of ethyl α-bromoacrylate as radical acceptor in dialkylzinc radical-polar cascades addresses the question of the parameters controlling homolytic substitution at zinc by α-…
Number of citations: 6 www.sciencedirect.com
JH Joo, JE Huh, JH Lee, DR Park, Y Lee, SG Lee… - Scientific reports, 2016 - nature.com
… A flame-dried 100 mL round bottom flask was charged with 2-hydrazinopyridine (10.9 g, 100 mmol) and ethyl 2-benzoylpentanoate (23.4 g, 100 mmol), and was heated to 160 o C for …
Number of citations: 50 www.nature.com
VS Sadu, YM Choi, KR Kamma, CH Kim, YS Bae… - Journal of Molecular …, 2020 - Elsevier
… In a flame-dried flask, 2-hydrazinopyridine (3.67 g, 33.6 mmol) and ethyl 2-benzoylpentanoate (8.04 g, 34.3 mmol) were mixed under neat conditions and then heated to 160 C for 12 h …
Number of citations: 2 www.sciencedirect.com
ZL Song, F Bai, B Zhang, J Fang - Journal of agricultural and food …, 2020 - ACS Publications
Oxidative stress is implicated in the pathogenesis of a wide variety of neurodegenerative disorders, and accordingly, dietary supplement of exogenous antioxidants or/and upregulation …
Number of citations: 15 pubs.acs.org

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